O-Desmethyl Tramadol Hydrochloride
Overview
Description
O-Desmethyl-cis-tramadol (hydrochloride) is an opioid analgesic and the primary active metabolite of the synthetic analgesic tramadol . It is structurally categorized as an opioid and has a significantly higher affinity for µ-opioid receptors compared to its parent compound . This compound is used primarily for research and forensic applications .
Mechanism of Action
Target of Action
O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of Tramadol . The primary target of O-Desmethyl Tramadol is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids.
Mode of Action
O-Desmethyl Tramadol interacts with its primary target, the μ-opioid receptor, by binding to it . This binding is believed to trigger a series of intracellular events that result in analgesia, or pain relief . The affinity of o-desmethyl tramadol for the μor is much weaker than that of morphine .
Biochemical Pathways
The liver metabolizes Tramadol via O-demethylation to form O-Desmethyl Tramadol, a process mediated by the cytochrome P450 pathways , particularly CYP2D6 . This metabolite then binds to the μ-opioid receptors, producing an analgesic effect .
Pharmacokinetics
O-Desmethyl Tramadol is metabolized by the liver enzymes CYP3A4 and CYP2B6 . The elimination half-life of this compound is approximately 6-8 hours . The pharmacokinetics of O-Desmethyl Tramadol can be influenced by the activity level of CYP2D6 . Individuals with a less active form of CYP2D6 may experience reduced analgesic effects from Tramadol .
Result of Action
The molecular and cellular effects of O-Desmethyl Tramadol’s action primarily involve the induction of analgesia, or pain relief . This is achieved through the compound’s interaction with the μ-opioid receptor . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Tramadol. For instance, the activity level of the liver enzyme CYP2D6, which can vary among individuals due to genetic factors, can affect the metabolism of Tramadol and, consequently, the production and action of O-Desmethyl Tramadol . Additionally, the concurrent use of other medications, particularly CNS depressants, can influence the effects of O-Desmethyl Tramadol .
Biochemical Analysis
Biochemical Properties
O-Desmethyl Tramadol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors . The two enantiomers of this compound show quite distinct pharmacological profiles . Both (+) and (−)-O-Desmethyl Tramadol Hydrochloride are inactive as serotonin reuptake inhibitors , but (−)-O-Desmethyl Tramadol Hydrochloride retains activity as a norepinephrine reuptake inhibitor .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with about 300-fold higher affinity than the parent compound, tramadol . This affinity is still much weaker than that of morphine . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The mean elimination half-life is about 6 hours . The highest plasma this compound concentrations increased with increasing tramadol dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on cats, thermal threshold was significantly higher than the baseline value at 80 and 120 minutes for the 0.5 mg/kg dose, at 80 and from 120 to 360 minutes for the 2 mg/kg dose, from 40 to 360 minutes for the 3 mg/kg dose, and from 60 to 360 minutes for the 4 mg/kg dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Tramadol is demethylated by the liver enzyme CYP2D6 to this compound in the same way as codeine . Around 40% of the analgesic action is provided by this compound created by the rapid metabolism of tramadol in the liver via the cytochrome P450 enzyme CYP2D6 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly distributed in the body . Plasma protein binding is about 20% .
Preparation Methods
The synthesis of O-Desmethyl-cis-tramadol (hydrochloride) involves the demethylation of tramadol. This process can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide or hydrobromic acid . The reaction conditions typically involve refluxing the parent compound with the demethylating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Chemical Reactions Analysis
O-Desmethyl-cis-tramadol (hydrochloride) undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-Desmethyl-cis-tramadol (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
O-Desmethyl-cis-tramadol (hydrochloride) is unique due to its high affinity for µ-opioid receptors and its lack of significant serotonin reuptake inhibition . Similar compounds include:
Tramadol: The parent compound, which has lower affinity for µ-opioid receptors and inhibits serotonin reuptake.
N-Desmethyl-cis-tramadol: Another metabolite of tramadol with different pharmacological properties.
O-Desmethyltramadol-D6: A deuterated analog used as an internal standard in analytical chemistry.
These compounds differ in their receptor affinities, metabolic pathways, and pharmacological effects.
Properties
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185453-02-5 | |
Record name | O-Desmethyl tramadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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